molecular formula C8H8N2O B3182501 2-((Aminooxy)methyl)benzonitrile CAS No. 854382-51-7

2-((Aminooxy)methyl)benzonitrile

Cat. No.: B3182501
CAS No.: 854382-51-7
M. Wt: 148.16 g/mol
InChI Key: TZKWGTZISCADOI-UHFFFAOYSA-N
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Description

2-((Aminooxy)methyl)benzonitrile: is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, where the nitrile group is substituted with an aminooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 2-((Aminooxy)methyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile. The aminooxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-((Aminooxy)methyl)benzonitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-((Aminooxy)methyl)benzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive aminooxy group.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 2-((Aminooxy)methyl)benzonitrile involves its interaction with molecular targets through its reactive aminooxy group. This group can form covalent bonds with various biomolecules, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    Benzonitrile: A simpler nitrile compound without the aminooxy group.

    2-Aminobenzonitrile: Contains an amino group instead of an aminooxy group.

    2-Methylbenzonitrile: A methyl-substituted derivative of benzonitrile.

Uniqueness: 2-((Aminooxy)methyl)benzonitrile is unique due to the presence of the aminooxy group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it valuable in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

2-(aminooxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-3-1-2-4-8(7)6-11-10/h1-4H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKWGTZISCADOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 15, starting from N-hydroxyphthalimide and 2-bromomethyl-benzonitrile. 13C-NMR (CDCl3) δ 141.3, 132.9, 132.8, 129.5, 128.4, 117.5, 112.4, 75.3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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